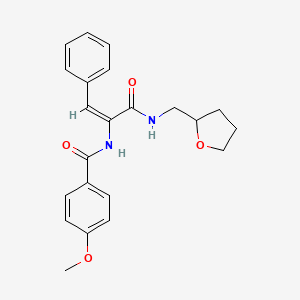![molecular formula C27H27N3O4S3 B11977542 (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977542.png)
(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and thienyl groups. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: The compound can undergo reduction reactions to modify the thiazolidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its effects on cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, known for their diverse biological activities.
Pyrazoles: Compounds containing the pyrazole ring, which are studied for their anti-inflammatory and anticancer properties.
Thiophenes: Compounds with a thiophene ring, known for their applications in materials science and medicinal chemistry.
Uniqueness
The uniqueness of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of these structural motifs, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C27H27N3O4S3 |
|---|---|
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O4S3/c1-18(2)16-34-23-10-8-19(9-11-23)25-20(15-29(28-25)21-6-4-3-5-7-21)14-24-26(31)30(27(35)36-24)22-12-13-37(32,33)17-22/h3-11,14-15,18,22H,12-13,16-17H2,1-2H3/b24-14- |
Clave InChI |
LEPVYROVSQZHJH-OYKKKHCWSA-N |
SMILES isomérico |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11977470.png)

![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide](/img/structure/B11977487.png)
![3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11977489.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide](/img/structure/B11977491.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977493.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11977496.png)
![2-methoxy-4-((E)-{[(2-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11977498.png)

![4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B11977521.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977532.png)

